molecular formula C16H22O3 B12836810 3,4-Dicyclohexylfuran-2,5-dione

3,4-Dicyclohexylfuran-2,5-dione

Cat. No.: B12836810
M. Wt: 262.34 g/mol
InChI Key: FCPSUSZFRNMCNS-UHFFFAOYSA-N
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Description

3,4-Dicyclohexylfuran-2,5-dione is an organic compound belonging to the class of furan derivatives It is characterized by a furan ring substituted with two cyclohexyl groups at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dicyclohexylfuran-2,5-dione can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, which is an acid-catalyzed cyclization of 1,4-dicarbonyl compounds. This method is widely used for the preparation of furan derivatives due to its simplicity and efficiency .

Industrial Production Methods

Industrial production of this compound typically involves the use of advanced catalytic processes to ensure high yield and purity. The use of palladium or gold catalysts has been reported to facilitate the cycloisomerization of conjugated allenones into furans under mild conditions .

Chemical Reactions Analysis

Types of Reactions

3,4-Dicyclohexylfuran-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diketones.

    Reduction: Reduction reactions can convert the furan ring into dihydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophilic reagents such as halogens and nitrating agents are used under acidic conditions.

Major Products

The major products formed from these reactions include various substituted furans, diketones, and dihydrofuran derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3,4-Dicyclohexylfuran-2,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dicyclohexylfuran-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, in antibacterial applications, it may inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell death . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dicyclohexylfuran-2,5-dione is unique due to its specific substitution pattern with cyclohexyl groups, which imparts distinct steric and electronic properties

Properties

Molecular Formula

C16H22O3

Molecular Weight

262.34 g/mol

IUPAC Name

3,4-dicyclohexylfuran-2,5-dione

InChI

InChI=1S/C16H22O3/c17-15-13(11-7-3-1-4-8-11)14(16(18)19-15)12-9-5-2-6-10-12/h11-12H,1-10H2

InChI Key

FCPSUSZFRNMCNS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=C(C(=O)OC2=O)C3CCCCC3

Origin of Product

United States

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